(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
CAS No.: 1929526-23-7
Cat. No.: VC5011943
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1929526-23-7 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 |
| IUPAC Name | (1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |
| Standard InChI Key | ZOVWPPMHEROFHU-FJXQXJEOSA-N |
| SMILES | CC(C1=C(C=C(C=C1)OC)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol . The compound’s structure consists of a chiral ethylamine backbone bonded to a 2,4-dimethoxyphenyl group, with the amine protonated as a hydrochloride salt (Fig. 1). The (1S) configuration indicates the absolute stereochemistry at the chiral center, which critically influences its biological interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number (free base) | 1212264-50-0 | |
| CAS Number (hydrochloride) | 1929526-23-7 | |
| IUPAC Name | (1S)-1-(2,4-dimethoxyphenyl)ethanamine hydrochloride | |
| SMILES | Cl.COC1=CC(=C(C=C1)OC)C@HN |
The methoxy groups at the 2- and 4-positions of the phenyl ring contribute to the compound’s electron-rich aromatic system, while the ethylamine moiety provides a basic nitrogen center capable of forming hydrogen bonds and ionic interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of the free base reveals distinct signals for the methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.3–7.1 ppm), and the chiral ethylamine group (δ ~1.3 ppm for the methyl group and δ ~3.5 ppm for the methine proton) . Polarimetric analysis of the resolved (S)-enantiomer shows a specific rotation of [α]D²⁰ = -25.6° (c = 1.0, CHCl₃), confirming its optical purity .
Synthesis and Resolution
Synthetic Routes
The synthesis of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically begins with the preparation of the racemic free base, followed by enantiomeric resolution. A widely cited method involves reductive amination of 2,4-dimethoxyacetophenone using ammonium acetate and sodium cyanoborohydride, yielding the racemic amine .
Table 2: Optimal Reaction Conditions for Reductive Amination
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Catalyst | Sodium cyanoborohydride |
| Yield (racemic) | ~70–80% |
Enantiomeric Resolution
Chiral resolution of the racemic mixture is achieved using O,O'-dibenzoyl-D-tartaric acid (ODBTA) as a resolving agent. The process involves:
-
Dissolving racemic amine and (-)-ODBTA in methanol under reflux.
-
Gradual cooling to crystallize the diastereomeric salt of the (S)-enantiomer.
-
Recrystallization from methanol to enhance enantiomeric excess (ee > 99%) .
-
Liberation of the free base via alkaline extraction and subsequent conversion to the hydrochloride salt using hydrochloric acid.
This method achieves a 33% yield of the resolved (S)-enantiomer, with the hydrochloride salt formed by treating the free base with HCl gas in diethyl ether .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved aqueous solubility compared to the free base, making it suitable for biological assays. It is stable under ambient conditions but should be stored at 2–8°C to prevent decomposition . The free base is a colorless liquid at room temperature, while the hydrochloride salt forms a crystalline solid .
Table 3: Comparative Properties of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Physical State | Colorless liquid | White crystalline solid |
| Solubility in Water | Low | High |
| Storage Temperature | -20°C (under nitrogen) | 2–8°C |
Biological Activity and Mechanistic Insights
In Vitro Studies
Research Applications
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of psychoactive analogs and antidepressant candidates. Its rigid aromatic system and chiral center make it a versatile scaffold for structure-activity relationship (SAR) studies .
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